molecular formula C8H14O5 B1311682 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 4099-88-1

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No. B1311682
CAS RN: 4099-88-1
M. Wt: 190.19 g/mol
InChI Key: OYYTWUSIDMJZCP-RKEPMNIXSA-N
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Description

“(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a chemical compound with the molecular formula C6H8O5 . It has an average mass of 160.125 Da and a monoisotopic mass of 160.037170 Da .


Molecular Structure Analysis

The molecular structure of this compound includes three defined stereocentres . It is a tetrahydrofuro compound with two dioxol rings attached .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 368.4±37.0 °C at 760 mmHg, and a flash point of 163.4±20.0 °C . It has 5 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 65 Å2 .

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of related compounds illustrates the versatility of similar structures in organic synthesis. For instance, the synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, demonstrating the use of such compounds in creating complex molecules with specific stereochemistry, crucial for pharmaceutical applications and material science (Reed et al., 2013).

Catalysis and Biological Activity

Research into the monooxygenase stereoselectivity in biosynthesis reveals the specificity of enzyme reactions towards similar compounds, highlighting their potential role in natural product synthesis and modification (McErlean et al., 2002). Furthermore, the development of new epoxy glucose derivatives for corrosion inhibition in metals indicates the broader applicability of such compounds in material protection and engineering (Koulou et al., 2020).

Antifungal and Nematicidal Properties

Compounds with a related structure have been synthesized and evaluated for their biological activities, such as nematicidal and antifungal properties. This underscores their potential utility in agricultural science and pharmaceuticals (Srinivas et al., 2017).

Mechanistic Insights in Chemical Reactions

Investigations into the acidolysis of lignin model compounds provide mechanistic insights into biomass conversion technologies, important for developing sustainable chemical processes (Yokoyama, 2015).

properties

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYTWUSIDMJZCP-RKEPMNIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451682
Record name 2,3-O-Isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

CAS RN

4099-88-1
Record name 2,3-O-Isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Reactant of Route 2
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Reactant of Route 3
Reactant of Route 3
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Reactant of Route 4
Reactant of Route 4
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Reactant of Route 5
Reactant of Route 5
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Reactant of Route 6
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Citations

For This Compound
9
Citations
A Dreger, O Kharwb, O Agoglitta, EF Bülbül… - …, 2019 - Wiley Online Library
Inhibitors of the bacterial deacetylase LpxC are a promising class of novel antibiotics, being selectively active against Gram‐negative bacteria. To improve the biological activity of …
R Fürst, C Lentsch, U Rinner - scienceopen.com
Synthetic methods: All non-aqueous reactions were carried out under a positive pressure of argon using oven-dried (100 C) or flame-dried glassware (under vacuum) unless noted …
Number of citations: 0 www.scienceopen.com
B Mitasev, J Yang, F Gusovsky, D Girish… - … Process Research & …, 2021 - ACS Publications
The development of an entirely crystallization-based synthetic route to the antimalarial BRD5018 is described, which assembles a structurally complex bicyclic azetidine scaffold …
Number of citations: 4 pubs.acs.org
M Nguyen, MA Aslam, Y Nguyen, HMA Javaid… - ACS …, 2023 - ACS Publications
Inflammatory responses are fundamental protective warning mechanisms. However, in certain instances, they contribute significantly to the development of several chronic diseases …
Number of citations: 5 pubs.acs.org
KL Stoltz - 2014 - search.proquest.com
The natural product brevenal is a non-toxic competitive inhibitor of red tide toxins including brevetoxin B 2, and shares a trans-syn-trans-fused polycyclic ether core with the brevetoxin …
Number of citations: 3 search.proquest.com
SS Spurr - 2017 - discovery.ucl.ac.uk
This thesis details the design, synthesis and evaluation of novel small molecule inhibitors of the histone methyltransferase DOT1L and the ubiquitination facilitator Keap1. The thesis is …
Number of citations: 2 discovery.ucl.ac.uk
VS Jiang - 2013 - etd.library.emory.edu
The synthesis of an iodonium-bridge activated cyclization model system is reported. A six-membered heterocyclic ether was synthesized through a seven-step linear synthesis using …
Number of citations: 0 etd.library.emory.edu
L Nagarapu, S Karnakanti, R Bantu - Tetrahedron, 2012 - Elsevier
The total synthesis of sapinofuranone A has been achieved starting from naturally occurring carbohydrate d-ribose via a short and high yielding route. The key transformations include …
Number of citations: 40 www.sciencedirect.com
YX Tan, S Santhanakrishnan, HY Yang… - The Journal of …, 2014 - ACS Publications
The key cyclopentenyl intermediate 11b was synthesized in 4 steps from d-ribose in 41% overall yield via an efficient intramolecular Baylis–Hillman reaction. This novel key …
Number of citations: 18 pubs.acs.org

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